

Spectroscopic Profile of 5-Undecanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Undecanol**

Cat. No.: **B1582354**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **5-Undecanol** (CAS No. 37493-70-2), a secondary alcohol with applications in various chemical syntheses and as a flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for **5-Undecanol** is $C_{11}H_{24}O$, with a molecular weight of 172.31 g/mol. Its structure is characterized by a hydroxyl group on the fifth carbon of an eleven-carbon aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **5-Undecanol** provide a clear fingerprint of its structure. The spectra are typically recorded in a deuterated solvent such as chloroform-d ($CDCl_3$).

1H NMR Data

The proton NMR spectrum of **5-Undecanol** exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Multiplet	1H	CH-OH (C5-H)
~1.5	Multiplet	1H	OH
~1.4	Multiplet	4H	CH ₂ adjacent to CH-OH (C4-H ₂ , C6-H ₂)
~1.2-1.3	Broad Multiplet	12H	Other CH ₂ groups (C2, C3, C7, C8, C9, C10-H ₂)
~0.9	Triplet	6H	CH ₃ groups (C1-H ₃ , C11-H ₃)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Chemical Shift (ppm)	Assignment
~72.5	C5 (CH-OH)
~37.5	C4, C6
~32.0	C2, C9
~29.5	C3, C8
~25.5	C7
~22.7	C10
~14.1	C1, C11

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Undecanol**, typically acquired as a liquid film, shows characteristic absorptions for an alcohol.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3340	Strong, Broad	O-H stretch (hydrogen-bonded)
~2957, 2927, 2857	Strong	C-H stretch (aliphatic)
~1466	Medium	C-H bend (CH ₂)
~1378	Medium	C-H bend (CH ₃)
~1116	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Undecanol**, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is expected at m/z 172.

m/z	Relative Intensity (%)	Assignment
172	< 1	[M] ⁺
154	2	[M - H ₂ O] ⁺
115	15	[M - C ₄ H ₉] ⁺ (α-cleavage)
87	100	[M - C ₆ H ₁₃] ⁺ (α-cleavage)
73	30	
59	25	
43	60	

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid alcohol like **5-Undecanol**.

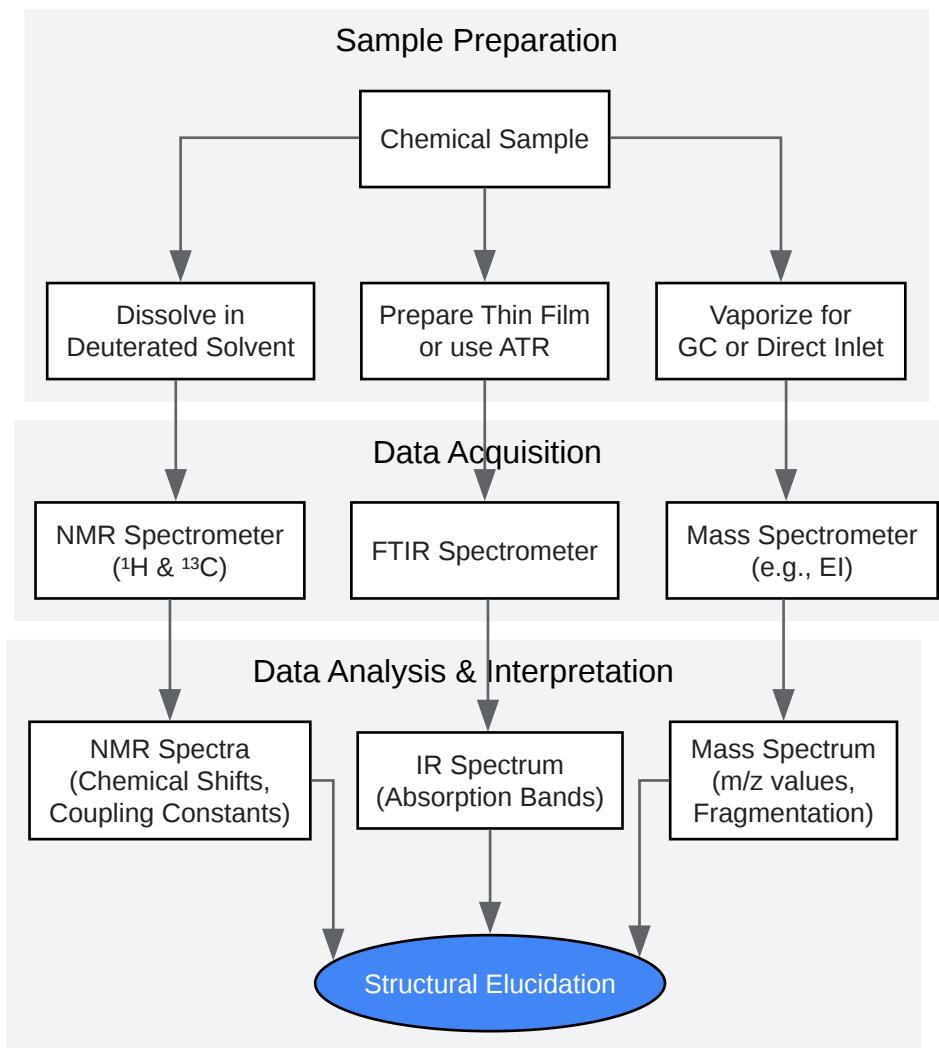
NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **5-Undecanol** (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **5-Undecanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
- Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.

Mass Spectrometry (MS)


- Sample Introduction: For a volatile liquid like **5-Undecanol**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.
- Ionization: Electron Ionization (EI) is a common method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Undecanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582354#spectroscopic-data-for-5-undecanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com